[1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol
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Description
The compound “[1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol” is a complex organic molecule. It contains an indole nucleus, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . One common method is the Fischer indole synthesis, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This process yields a tricyclic indole, which can then undergo further steps to yield more complex indole derivatives .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a benzopyrrole nucleus, which contains 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds), making them aromatic in nature . This aromaticity allows for electrophilic substitution to occur readily on the indole ring due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. For instance, the Fischer indole synthesis mentioned earlier is a key reaction involving indole derivatives . Additionally, indole derivatives can be used to synthesize various other compounds, such as N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide .Physical and Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature, with specific odors . They are important types of molecules and natural products, and their physical and chemical properties can be influenced by the specific substituents attached to the indole nucleus .Mechanism of Action
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research may focus on the synthesis of novel indole derivatives, investigation of their biological activities, and development of their therapeutic applications .
Properties
IUPAC Name |
(5-fluoro-1H-indol-2-yl)-[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O2/c25-20-8-9-21-19(15-20)16-22(26-21)23(29)27-13-11-24(17-28,12-14-27)10-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-9,15-16,26,28H,4,7,10-14,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAHPSPOCVOTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCCC2=CC=CC=C2)CO)C(=O)C3=CC4=C(N3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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